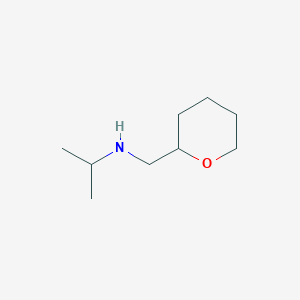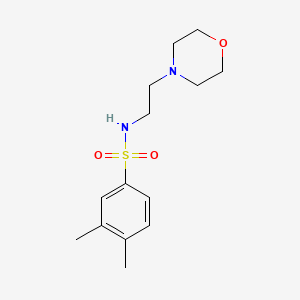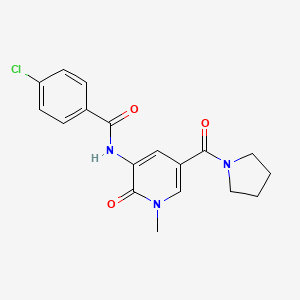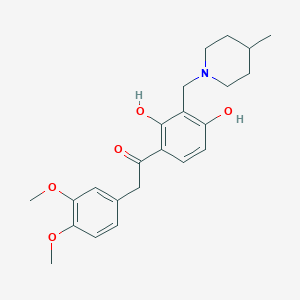![molecular formula C7H13N3O3 B2772905 Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate CAS No. 53147-90-3](/img/structure/B2772905.png)
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is a chemical compound known for its unique structure and reactivity. It is an ester derivative that contains both carbamoyl and imino functional groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate typically involves the reaction of ethyl acetate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted esters or carbamoyl compounds.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates such as imino or carbamoyl species.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E)-2-{[(methylcarbamoyl)amino]imino}acetate
- Ethyl (2E)-2-{[(ethylcarbamoyl)amino]imino}acetate
- Ethyl (2E)-2-{[(tert-butylcarbamoyl)amino]imino}acetate
Uniqueness
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its dimethylcarbamoyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it different from other similar compounds.
Propiedades
IUPAC Name |
ethyl (2E)-2-(dimethylcarbamoylhydrazinylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4-13-6(11)5-8-9-7(12)10(2)3/h5H,4H2,1-3H3,(H,9,12)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDLLMKOMBUFU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
![N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2772826.png)
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)



![N'-(3,5-dimethylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2772838.png)


![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)
